molecular formula C16H13N3O3S B2373574 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 940405-50-5

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2373574
CAS No.: 940405-50-5
M. Wt: 327.36
InChI Key: LORDEEHREBVFLT-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a chemical compound based on the privileged benzothiazole scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The benzothiazole nucleus is a versatile template for the development of novel therapeutic agents, and its derivatives are frequently investigated for their potent and significant pharmacological properties . This specific compound features a 4,5-dimethylbenzothiazole group, a modification that researchers explore to enhance biological activity and selectivity. Benzothiazole derivatives analogous to this compound have demonstrated a wide range of promising biological activities in scientific research. They are extensively studied for their antimicrobial properties , showing efficacy against various Gram-positive and Gram-negative bacterial cultures . Furthermore, the 2-aryl benzothiazole structure is a recognized pharmacophore in anticancer research , with many derivatives receiving attention for their potent antitumor activities and unique mechanisms of action . The core benzothiazole structure is also known to be part of compounds with antioxidant and antidiabetic activities, making it a key structure for developing new drug-like molecules . This product is intended for research and development purposes only in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers can utilize this compound as a key intermediate or as a lead compound for further chemical modifications to explore new pharmacological profiles and to synthesize novel entities for various biological screenings.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-3-8-13-14(10(9)2)17-16(23-13)18-15(20)11-4-6-12(7-5-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDEEHREBVFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Reaction

The benzothiazole scaffold is typically synthesized via condensation of substituted anilines with thiocyanate derivatives. For 4,5-dimethyl-1,3-benzothiazol-2-amine:

  • Reactants : 4,5-Dimethyl-2-aminothiophenol and potassium thiocyanate.
  • Conditions : Bromine in glacial acetic acid at 0–10°C, followed by neutralization with ammonia.
  • Mechanism : Bromine oxidizes the thiocyanate to generate electrophilic intermediates, facilitating cyclization.
  • Yield : 66–78% after recrystallization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction:

  • Reactants : 4,5-Dimethylaniline and thiourea.
  • Conditions : Microwave irradiation (300 W, 120°C, 20 min) in acetic acid.
  • Advantages : 90% yield, reduced reaction time (30 min vs. 12–24 hours).

Synthesis of 4-Nitrobenzamide

From 4-Nitrobenzoic Acid

4-Nitrobenzamide is prepared via acid chloride intermediacy:

  • Step 1 : 4-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride.
  • Step 2 : Ammonolysis of 4-nitrobenzoyl chloride in trichloroethylene with excess NH₃ yields 4-nitrobenzamide (90% yield).

Catalytic Methods

Industrial protocols use catalytic systems to enhance efficiency:

  • Catalysts : Boric acid or tetrabutoxytitanium with polyethylene glycol (PEG).
  • Conditions : 160–165°C in mono-/diisopropylbenzene-toluene solvent.

Coupling of 4,5-Dimethylbenzothiazol-2-Amine with 4-Nitrobenzamide

Amide Bond Formation via Acyl Chloride

  • Reactants : 4-Nitrobenzoyl chloride and 4,5-dimethylbenzothiazol-2-amine.
  • Conditions : Dry pyridine or DMF as base, reflux in acetone (2–4 hours).
  • Yield : 70–85% after recrystallization.

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents to avoid harsh conditions:

  • Reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) with DIEA (N,N-diisopropylethylamine).
  • Conditions : Dichloroethane (DCE), room temperature, 1–2 hours.
  • Yield : 88–92%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Classical Condensation Glacial acetic acid, 0–10°C 66–78 Low cost, scalable Long reaction time (12–24 hr)
Microwave-Assisted 300 W, 120°C, 20 min 90 Rapid, high yield Specialized equipment required
Acyl Chloride Coupling Pyridine, reflux, 2–4 hr 70–85 Simple setup Requires dry solvents
HATU-Mediated Coupling DCE, DIEA, rt, 1–2 hr 88–92 Mild conditions, high purity Expensive reagents

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DCE) improve reaction kinetics by stabilizing intermediates.
  • Eco-friendly alternatives : Ethanol-water mixtures reduce toxicity without compromising yield (80%).

Catalytic Enhancements

  • Silica-supported NaHSO₄ : Achieves 94% yield in benzothiazole-acyl chloride couplings.
  • Gold(I) catalysts : Enable transamidation at room temperature but require noble metals.

Industrial-Scale Production

  • Continuous flow reactors : Enhance safety and scalability for nitrobenzamide synthesis.
  • Purity control : Recrystallization from ethanol-benzene (1:1) ensures >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Functional Group and Electronic Effects

  • Nitro vs.
  • Benzothiazole Modifications : The 4,5-dimethyl substitution on the benzothiazole ring may increase lipophilicity and steric hindrance compared to the fused dioxolo system in , which could improve solubility via oxygen lone pairs .

Mass Spectrometry Fragmentation Patterns

  • Amide Bond Cleavage : Similar to ’s compound, the target compound’s amide bond is expected to fragment into a 4-nitrobenzoyl cation (e.g., m/z 150 or 167) and a benzothiazole-derived ion. The dimethyl group may stabilize fragments via inductive effects .
  • Resonance Stabilization : The nitro group likely promotes resonance-stabilized ions, as seen in and , where nitrobenzamide fragments dominate MS profiles .

Pharmacological Potential (Inferred)

  • Benzothiazole Core : The dimethyl-substituted benzothiazole may enhance membrane permeability compared to ’s cyclopropane-containing A-836,339, which has bulkier substituents .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure

  • Molecular Formula : C15H15N3O5S2
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies indicate that benzothiazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Antitumor Efficacy
A study evaluated several benzothiazole derivatives for their cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results demonstrated that certain derivatives exhibited high potency in 2D assays compared to 3D assays.

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
52.12 ± 0.215.13 ± 0.970.85 ± 0.05
64.01 ± 0.957.02 ± 3.251.73 ± 0.01
86.75 ± 0.196.26 ± 0.336.48 ± 0.11

The presence of the nitro group in these compounds was associated with enhanced antitumor activity, suggesting a structure-activity relationship that merits further exploration .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Testing Methodology
Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

The specific MIC values would depend on the derivative being tested and require further investigation for precise quantification .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within the cell.

Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interactions with binding sites on target proteins. This can lead to alterations in cellular pathways associated with tumor growth or microbial resistance .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves coupling 4-nitrobenzoyl chloride with 4,5-dimethyl-1,3-benzothiazol-2-amine under reflux in a polar aprotic solvent (e.g., DMF or THF). Reaction parameters include:

  • Temperature : 80–100°C for 6–12 hours.
  • Catalyst : Triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts.
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields 60–75% purity. Adjusting stoichiometry and solvent choice (e.g., dichloromethane for faster kinetics) can improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) confirm regiochemistry of methyl groups on the benzothiazole ring and nitrobenzamide linkage. Key signals: aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (amide C=O stretch) and ~1520 cm1^{-1} (NO2 asymmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C15H13N3O3S, exact mass 315.07 g/mol) .

Q. How is purity assessed post-synthesis?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane 3:7).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<2% threshold for biological assays).
  • Melting Point Analysis : Sharp melting range (e.g., 180–182°C) indicates crystallinity and purity .

Q. What preliminary biological assays evaluate its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL).
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours; IC50 values <20 µM suggest anticancer potential .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole ring affect bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace 4,5-dimethyl groups with methoxy or halogens (e.g., Cl, Br) to modulate lipophilicity. Compare IC50 values in cytotoxicity assays. For example:
  • 4,5-Dimethyl : IC50 = 18 µM (HeLa).
  • 4,7-Dimethoxy : Reduced activity (IC50 = 45 µM) due to altered electron density .
  • Electrophilic Substitution : Introduce sulfonamide or hydrazide groups at position 2 to enhance solubility and target binding .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (anticancer target). Key residues: Asp226 (hydrogen bonding with nitro group) and Phe200 (π-π stacking with benzothiazole).
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

Q. What strategies address solubility challenges in biological testing?

  • Methodological Answer :

  • Salt Formation : React with HCl to form hydrochloride salts (improves aqueous solubility by 10–20×).
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for enhanced cellular uptake .

Q. How are analytical challenges like polymorphism addressed?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (endothermic peaks at 180°C vs. 185°C).
  • PXRD : Compare diffraction patterns with known forms (e.g., monoclinic vs. orthorhombic) to ensure batch consistency .

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